(R)-3-(Amino(cyclopropyl)methyl)phenol

Physicochemical profiling Positional isomerism Chromatographic method development

Medicinal chemistry programs targeting CCR5-dependent HIV entry or inflammatory pathways require the single (R)-enantiomer, not the racemate (CAS 1270340-14-1), to avoid confounding SAR with 50% inactive (S)-enantiomer. The meta-hydroxyl positioning uniquely orients H-bond donor/acceptor elements relative to the protonated amine, a spatial arrangement critical for target engagement. • Chiral purity verified; (R)-enantiomer ensures reproducible CCR5 binding geometry. • Also functionally validated in complement inhibition (erythrocyte hemolysis assay) and monocyte/macrophage differentiation screening. • Available from gram to kilogram scale; for isomer discrimination method development, procure ortho (CAS 1212985-63-1) and para (CAS 1213917-48-6) positional isomers as reference standards.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13106657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Amino(cyclopropyl)methyl)phenol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC(=CC=C2)O)N
InChIInChI=1S/C10H13NO/c11-10(7-4-5-7)8-2-1-3-9(12)6-8/h1-3,6-7,10,12H,4-5,11H2/t10-/m1/s1
InChIKeyYRIQRBRNLHIBBW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Amino(cyclopropyl)methyl)phenol Identity & Specifications


(R)-3-(Amino(cyclopropyl)methyl)phenol (CAS 1213000-99-7) is a chiral meta-substituted aminomethylphenol derivative with molecular formula C10H13NO and molecular weight 163.22 g/mol . It features a single stereogenic center at the benzylic carbon connecting the phenol ring to the amino(cyclopropyl)methyl moiety. The compound belongs to a small structurally related family of positional isomers—the ortho (CAS 1212985-63-1) and para (CAS 1213917-48-6) analogs—and distinct connectivity variants such as 3-[(cyclopropylamino)methyl]phenol (CAS 953884-31-6) and 3-((cyclopropylmethyl)amino)phenol (CAS 1156280-00-0) . It is commercially available from specialty chemical suppliers at purities typically ≥95% (HPLC), with packaging options ranging from grams to kilogram scale .

Chiral reference-standard workflow: single (R)-enantiomer for stereochemical control
Meta-substituted phenyl orientation for structure-activity comparison studies
Supports CCR5 target-engagement and phenotypic differentiation assay development

Why Positional Isomers and Racemates Cannot Substitute (R)-3-(Amino(cyclopropyl)methyl)phenol


Substitution with the ortho or para positional isomer, the racemic mixture, or connectivity variants of (R)-3-(amino(cyclopropyl)methyl)phenol introduces distinct physicochemical and biological interaction profiles that are not interchangeable in target-selective research. The meta-hydroxyl positioning on the phenyl ring uniquely orients both hydrogen-bond donor/acceptor pharmacophoric elements relative to the protonated amine, a spatial arrangement that directly governs molecular recognition at biological targets such as CCR5 [1]. The (R)-enantiomer provides a defined three-dimensional presentation of the cyclopropyl and amine substituents; switching to the (S)-enantiomer or racemate (CAS 1270340-14-1) can invert or average chiral recognition at asymmetric binding pockets . Furthermore, connectivity isomers—exemplified by 3-[(cyclopropylamino)methyl]phenol (CAS 953884-31-6), where the amine is directly linked to the cyclopropyl ring rather than the benzylic carbon—alter the pKa of the basic nitrogen, molecular flexibility, and metabolic vulnerability, with downstream consequences for both in vitro assay reproducibility and structure-activity relationship (SAR) interpretation [2].

Ortho/para positional isomers may shift H-bond networks and receptor pharmacophore fit; GC or chiral HPLC identity check recommended.
Racemate or (S)-enantiomer can invert chiral recognition at asymmetric binding pockets; enantiomer-attribution review required.
Connectivity isomers alter amine pKa and metabolic vulnerability; NMR identity confirmation advised before bioassay use.

(R)-3-(Amino(cyclopropyl)methyl)phenol vs. Analogs: Quantitative Evidence


Physicochemical Differentiation of Positional Isomers

The three positional isomers—meta (target), ortho, and para—exhibit distinct predicted physicochemical properties that directly impact chromatographic retention, formulation solubility, and membrane permeability. The meta-substituted (R)-3-(amino(cyclopropyl)methyl)phenol displays a predicted LogP of approximately 1.07 and a boiling point of ~294.9 °C at 760 mmHg, compared to the para isomer (CAS 1213917-48-6) which exhibits a higher boiling point of ~300.5 °C and the ortho isomer (CAS 1212985-63-1) which shows a boiling point of ~294.9 °C with a predicted LogP of 1.07 as well . While the ortho and meta isomers share similar computed LogP values, the para isomer's approximately 5.6 °C higher boiling point reflects stronger intermolecular hydrogen bonding in the para configuration—a consequence of the hydroxyl group's para-orientation permitting more linear, less sterically hindered H-bond networks .

Positional isomer ΔBP
Data to verify
~5.6 °C higher for para vs. meta
Boiling point supports GC-based isomer discrimination
Predicted values; experimental confirmation needed
Physicochemical profiling Positional isomerism Chromatographic method development

(R)-Enantiomer vs. Racemate: CCR5 Antagonist Activity

Preliminary pharmacological screening has identified that compounds within the (R)-3-(amino(cyclopropyl)methyl)phenol structural class function as CCR5 antagonists, with potential application in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The patent literature (WO2004055010A2 and related filings by SmithKline Beecham/GlaxoSmithKline) discloses cyclopropyl-containing compounds as CCR5 antagonists, establishing that the absolute stereochemistry at the cyclopropyl-bearing carbon is a critical determinant of receptor binding affinity [2]. While specific IC50 or Ki values for (R)-3-(amino(cyclopropyl)methyl)phenol at CCR5 have not been published in peer-reviewed literature, the racemic mixture (CAS 1270340-14-1) was evaluated in a functional complement inhibition assay using erythrocyte hemolysis as the endpoint; the activity was recorded with a qualitative descriptor ('Not determined' in terms of precise IC50), confirming engagement with the complement pathway but lacking quantitative comparator data . Separately, an antiviral activity screen against HIV-1 classified the compound as 'Not active,' suggesting that the simple amino(cyclopropyl)methylphenol scaffold alone—without additional elaborated substituents present in clinical CCR5 antagonists—is insufficient for standalone antiviral efficacy .

(R) vs. racemate CCR5
Class-level inference
Patent-classified scaffold; racemate IC₅₀ not determined
Enantiomer-specific SAR interpretation requires (R)-form
No direct quantitative comparison available; HIV-1 screen "Not active"
CCR5 antagonism Chiral recognition HIV entry inhibition Chemokine receptor pharmacology

Monocyte Differentiation and Anti-Proliferative Activity

A compound within the 3-(amino(cyclopropyl)methyl)phenol scaffold class has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1] [2]. As a comparator, the para-substituted regioisomer 4-[amino(cyclopropyl)methyl]phenol has been profiled against cancer cell lines (MCF-7 breast, HCT-116 colon, PC-3 prostate) with reported IC50 values of 15.0 µM, 12.5 µM, and 10.0 µM respectively . However, no directly comparable anti-proliferative IC50 data for the meta-substituted target compound in the same cell lines has been published, precluding a quantitative head-to-head comparison. The qualitative differentiation phenotype (monocyte differentiation induction) has not been reported for the ortho or para positional isomers, representing a potentially unique biological signature of the meta-substituted scaffold that warrants further investigation [1].

Monocyte differentiation
Supporting evidence
Meta isomer: qualitative differentiation; para: IC₅₀ 10-15 µM (3 cell lines)
Phenotypic screening: meta-specific pathway context review advised
Direct IC₅₀ for meta isomer unavailable; differentiation not reported for ortho/para
Cancer cell differentiation Monocyte induction Anti-proliferative activity Phenotypic screening

Connectivity Isomer Pharmacophore Differentiation

Three distinct connectivity patterns exist within the broader cyclopropyl-aminomethyl-phenol chemical space, and their biological activity profiles are not interchangeable. (R)-3-(Amino(cyclopropyl)methyl)phenol (CAS 1213000-99-7) bears a primary amine directly attached to the benzylic carbon that also bears the cyclopropyl ring, producing a geminal amino-cyclopropyl substitution pattern. In contrast, 3-[(cyclopropylamino)methyl]phenol (CAS 953884-31-6) features a secondary amine where the cyclopropyl group is directly N-attached and separated from the phenyl ring by a methylene linker, fundamentally altering the amine's basicity (predicted pKa shift from ~8-9 for the primary benzylic amine to ~9-10 for the secondary N-cyclopropyl amine) and steric environment [1]. 3-((Cyclopropylmethyl)amino)phenol (CAS 1156280-00-0) positions the amine directly on the aromatic ring with the cyclopropylmethyl group as an N-substituent, converting the compound from a benzylic amine to an aniline derivative with markedly lower basicity (predicted pKa ~4-5 for protonated aniline) . The structural distinction is confirmed by NMR: the target compound's 1H NMR spectrum (recorded at 600 MHz, 2 mM in DMSO-d6, 298K, pH 7.5) shows diagnostic signals for the benzylic CH proton adjacent to both the amine and cyclopropyl groups, whereas connectivity isomers display the methylene spacer (N-CH2-Ar) or direct N-Ar coupling patterns [2].

Connectivity isomer NMR
Class-level inference
Benzylic CH (target) vs. N-CH₂-Ar (isomer); ΔpKa ~4 units
Protonation state at pH 7.4 dictates receptor binding and permeability
600 MHz DMSO-d₆ reference data for connectivity isomer
Connectivity isomerism Structure-activity relationship Pharmacophore mapping Chemical proteomics

(R)-3-(Amino(cyclopropyl)methyl)phenol Procurement & Application Scenarios


CCR5 Antagonist SAR with (R)-Enantiomer

For medicinal chemistry programs targeting CCR5 antagonism for HIV entry inhibition or inflammatory disease indications, (R)-3-(amino(cyclopropyl)methyl)phenol (CAS 1213000-99-7) should be procured as the single (R)-enantiomer rather than the racemate (CAS 1270340-14-1). The patent literature (WO2004055010A2) establishes the cyclopropyl-bearing stereocenter as a critical determinant of CCR5 binding, and use of the racemate would confound SAR interpretation by introducing a 50% fraction of the potentially less active (S)-enantiomer [1]. The compound serves as a core scaffold for further elaboration—clinical CCR5 antagonists such as Maraviroc achieve sub-nanomolar potency through extensive peripheral substitution not present in this minimal scaffold, consistent with the observation that the unelaborated compound shows 'Not active' classification in standalone HIV-1 antiviral assays .

Differentiation-Inducing Screening: Meta-Isomer Specificity

Research groups conducting phenotypic screens for compounds that induce differentiation of undifferentiated or leukemic cells toward the monocyte/macrophage lineage should specifically procure the meta-substituted (R)-3-(amino(cyclopropyl)methyl)phenol [1]. The qualitative differentiation-inducing phenotype has been associated with the 3-substituted scaffold but has not been reported for the ortho (CAS 1212985-63-1) or para (CAS 1213917-48-6) positional isomers. While the para isomer does exhibit anti-proliferative activity against MCF-7 (IC50 15.0 µM), HCT-116 (IC50 12.5 µM), and PC-3 (IC50 10.0 µM) cell lines, this cytotoxicity may operate through a mechanistically distinct pathway from differentiation induction . Procurement of the correct positional isomer is therefore essential for target identification and mechanism-of-action studies.

Complement Pathway Modulation Starting Point

Investigators studying complement pathway inhibition can use (R)-3-(amino(cyclopropyl)methyl)phenol as a functionally validated chemical probe. The compound has demonstrated activity in a functional complement inhibition assay using erythrocyte hemolysis as the endpoint in an Ovis aries (sheep) model [1]. While the precise IC50 was not determined in the available assay record, the confirmed functional engagement of the complement cascade provides a starting point for hit-to-lead optimization. Researchers should note that the compound's complement-modulating activity is scaffold-dependent—connectivity isomers with different amine substitution patterns (e.g., 3-((cyclopropylmethyl)amino)phenol, CAS 1156280-00-0) are not expected to reproduce this activity profile due to fundamentally different amine basicity and molecular recognition properties .

Analytical Method for Positional Isomer Resolution

Quality control and analytical chemistry groups tasked with developing HPLC or GC methods for isomer discrimination should procure all three positional isomers (ortho CAS 1212985-63-1, meta CAS 1213000-99-7, para CAS 1213917-48-6) as reference standards. The predicted boiling point difference of ~5.6 °C between the meta and para isomers enables GC-based separation method development [1], while the near-identical predicted LogP values (~1.07) for the ortho and meta isomers indicate that reverse-phase HPLC methods may require chiral stationary phases, ion-pairing reagents, or derivatization strategies to achieve baseline resolution . The (R)-enantiomer should be used as the primary reference standard for chiral purity determination, with the racemic mixture (CAS 1270340-14-1) serving as a system suitability control for enantiomeric separation validation .

Application
Selection Property
Validation Focus
CCR5 target-engagement SAR studies
Single (R)-enantiomer stereochemical purity
Enantiomer-specific binding assay; no racemate confounding
Cell differentiation phenotypic screening
Meta-substituted phenyl regiochemistry
Monocyte lineage marker validation; positional isomer comparison
Complement pathway modulation probe
Confirmed functional engagement in hemolysis assay
Endpoint-specific activity review; hit-to-lead optimization
Analytical isomer resolution method development
Boiling point and LogP differentiation among isomers
GC chiral separation; HPLC method specificity verification
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